Product packaging for (1-[Trifluoromethyl]cyclopentyl)benzene(Cat. No.:CAS No. 1186195-43-6)

(1-[Trifluoromethyl]cyclopentyl)benzene

Cat. No.: B1390600
CAS No.: 1186195-43-6
M. Wt: 214.23 g/mol
InChI Key: AZJIMADXRINDHB-UHFFFAOYSA-N
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Description

(1-[Trifluoromethyl]cyclopentyl)benzene is a versatile organic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzene ring linked to a trifluoromethylated cyclopentyl group, combines two privileged motifs known to enhance the properties of bioactive molecules. The cyclopentyl group is recognized for its optimal balance of steric bulk and lipophilicity, allowing it to effectively fill hydrophobic pockets in enzyme active sites . Concurrently, the trifluoromethyl (-CF3) group is a critical functional group in modern drug design, known to profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity . This combination makes the compound a valuable scaffold for the discovery and development of new therapeutic agents. A prominent application of this chemical scaffold is in the synthesis of Sphingosine 1-Phosphate (S1P) receptor modulators . S1P receptor modulators are a promising class of therapeutics for a range of conditions, including autoimmune diseases, inflammatory disorders, and organ transplant rejection. They function by mediating the trafficking of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes that can contribute to pathological inflammation and immune responses . Furthermore, research into S1P receptor biology indicates its relevance in other disease areas, including cancer, atherosclerosis, and angiogenesis, highlighting the broad utility of key intermediates in this research pathway . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13F3 B1390600 (1-[Trifluoromethyl]cyclopentyl)benzene CAS No. 1186195-43-6

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopentyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c13-12(14,15)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIMADXRINDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation of Cyclopentylbenzene

A common approach involves the direct trifluoromethylation of a cyclopentylbenzene precursor. This is typically achieved by employing trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions. The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and oxidation.

  • Catalysts: Transition metal catalysts (e.g., copper, silver complexes) or photoredox catalysts can facilitate the trifluoromethyl radical generation and subsequent addition to the cyclopentyl ring.
  • Conditions: Temperature ranges from ambient to moderately elevated (25–80 °C), depending on the reagent and catalyst system.
  • Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to dissolve reagents and stabilize reactive intermediates.

This method allows for selective introduction of the trifluoromethyl group at the 1-position of the cyclopentyl ring attached to benzene, yielding this compound with moderate to high yields.

Friedel-Crafts Alkylation Followed by Trifluoromethylation

An alternative synthetic strategy involves a two-step process:

  • Friedel-Crafts Alkylation: Benzene is alkylated with cyclopentyl chloride or cyclopentyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to yield cyclopentylbenzene.
  • Trifluoromethylation: The cyclopentylbenzene intermediate is then subjected to trifluoromethylation using trifluoromethylation reagents (e.g., Togni reagent, Umemoto reagent) under catalytic or photochemical conditions.

This approach benefits from the well-established Friedel-Crafts alkylation methodology and allows for regioselective trifluoromethylation on the cyclopentyl ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and environmental considerations:

  • Continuous Flow Reactors: These are employed to enhance mixing, heat transfer, and reaction control, leading to improved yields and reproducibility.
  • Catalyst Selection: Cost-effective and environmentally benign catalysts are preferred, such as copper-based systems or heterogeneous catalysts that can be recycled.
  • Reaction Parameters: Optimization of temperature, pressure, and reaction time is critical. Typical reaction temperatures range from 40 to 100 °C, with pressures adjusted to maintain reagent stability.
  • Purification: Techniques such as distillation and recrystallization are used to isolate the pure compound, ensuring removal of unreacted starting materials and side products.

Reaction Conditions and Reagents Summary

Preparation Step Reagents/Catalysts Conditions Notes
Friedel-Crafts Alkylation Cyclopentyl chloride, AlCl3 Anhydrous, 0–25 °C Requires dry conditions
Trifluoromethylation CF3I, trifluoromethyl sulfonates, Togni reagent Inert atmosphere, 25–80 °C Photoredox or metal catalysis
Industrial Continuous Flow Copper/silver catalysts 40–100 °C, optimized pressure Enhanced mixing and heat transfer
Purification Distillation, recrystallization Ambient to moderate temperature Ensures high purity

Research Findings and Optimization Data

Research indicates that:

  • The choice of trifluoromethylation reagent significantly affects yield and selectivity.
  • Photoredox catalysis offers mild conditions and good functional group tolerance.
  • Continuous flow methods improve scalability and safety by controlling exothermic trifluoromethylation reactions.
  • Reaction yields can range from 60% to 85% depending on the method and catalyst system.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of (1-[trifluoromethyl]cyclopentyl)benzene is as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the preparation of compounds targeting S1P1 receptors, which are crucial in treating autoimmune diseases and inflammatory disorders. For instance, compounds derived from this structure have shown potential in modulating immune responses, making them candidates for therapies against transplant rejection and chronic inflammatory conditions .

Drug Development

The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, including increased metabolic stability and bioavailability. Several FDA-approved drugs incorporate trifluoromethyl groups, which suggests that this compound could play a role in developing new medications with improved efficacy .

Multi-Component Reactions

This compound has been employed in multi-component reactions (MCRs), which are valuable for synthesizing complex organic molecules efficiently. These reactions can lead to diverse chemical entities with potential applications in drug discovery and materials science .

Reaction Pathways

Recent studies have highlighted various synthetic pathways involving this compound, showcasing its versatility as a building block in organic synthesis. For example, it can be reacted with different electrophiles to yield a range of functionalized products suitable for further modification .

Anti-Cancer Applications

Research has indicated that derivatives of this compound exhibit anti-cancer properties. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The incorporation of the trifluoromethyl group appears to enhance these biological activities, making it a focal point in the development of new anticancer agents .

Anti-Inflammatory Effects

Studies have also explored the anti-inflammatory potential of this compound derivatives. Compounds synthesized from this structure have been shown to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryIntermediate for pharmaceuticalsModulates S1P1 receptors; potential for autoimmune therapies
Drug DevelopmentEnhances drug propertiesImproves metabolic stability and bioavailability
Synthetic ChemistryMulti-component reactionsEfficient synthesis of complex organic molecules
Anti-Cancer ResearchCytotoxic effects on cancer cell linesSignificant activity against various cancer types
Anti-Inflammatory ResearchInhibition of pro-inflammatory cytokinesPotential treatment for rheumatoid arthritis

Mechanism of Action

The mechanism of action of (1-[Trifluoromethyl]cyclopentyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and electron-withdrawing properties of the compound, influencing its binding affinity to various receptors and enzymes. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

a) 1-Chloro-4-(trifluoromethyl)benzene
  • Structure : Benzene ring with -Cl and -CF₃ groups at positions 1 and 3.
  • Properties :
    • Lipophilicity : High logP due to -CF₃ and -Cl substituents .
    • Toxicity : LD₅₀ (oral, rat) = 1,200 mg/kg; moderate acute toxicity linked to halogenated aromatic systems .
    • Applications : Intermediate in agrochemical synthesis and QSAR studies for environmental fate prediction .
b) Cyclopentyl-Substituted Triazolopyrazines (e.g., compounds from )
  • Structure : Cyclopentyl ring fused with triazolopyrazine moieties and substituted with -CF₃-pyridinyl groups.
  • Stereochemistry: Enantiomers (1S,2R,4R and 1R,2S,4S) show distinct biological activities, highlighting the role of cyclopentyl conformation .
c) Other Trifluoromethyl-Substituted Cyclic Compounds
  • Example : 5-(Trifluoromethyl)pyridin-2-yloxy derivatives.
  • Properties : Enhanced metabolic resistance due to -CF₃, common in drug candidates targeting CNS disorders .

Comparative Analysis

Table 1: Physicochemical and Functional Properties
Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Applications Toxicity (LD₅₀)
(1-[CF₃]cyclopentyl)benzene ~230 ~3.5 (estimated) Cyclopentyl-CF₃, benzene Pharma intermediates Not reported
1-Chloro-4-(CF₃)benzene 196.56 3.8 -Cl, -CF₃ Agrochemicals, QSAR models 1,200 mg/kg
Triazolopyrazine-CF₃ derivatives ~400–450 2.5–3.0 Triazolopyrazine, -CF₃-pyridine Kinase inhibitors Not disclosed
Key Findings:

Lipophilicity : (1-[CF₃]cyclopentyl)benzene likely has lower logP than 1-Chloro-4-(CF₃)benzene due to reduced halogen content but higher than triazolopyrazines with polar heterocycles .

Bioactivity : Cyclopentyl-CF₃ analogs may exhibit better target selectivity than simpler halogenated aromatics, as seen in kinase inhibitor patents .

Toxicity: Halogenated analogs (e.g., -Cl) show higher acute toxicity than non-halogenated CF₃ systems, suggesting (1-[CF₃]cyclopentyl)benzene could have a safer profile .

Biological Activity

(1-[Trifluoromethyl]cyclopentyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an antagonist for the sphingosine-1-phosphate (S1P) receptors, which are implicated in various physiological processes including immune response and cell migration . The modulation of these receptors can lead to significant therapeutic effects, particularly in autoimmune diseases.

Pharmacological Implications

  • Autoimmune Disorders : Studies have indicated that compounds similar to this compound exhibit efficacy in models of multiple sclerosis and ulcerative colitis by inhibiting lymphocyte migration. This suggests a potential role in treating autoimmune conditions.
  • Cancer Therapy : The compound's structural features may enhance its anticancer activity. Related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this compound could also possess similar properties .

Case Studies

Case Study 1: Efficacy in Autoimmune Models

In preclinical trials, a derivative of this compound demonstrated robust efficacy in experimental autoimmune encephalomyelitis (EAE) models. Treatment with this compound resulted in significant reductions in disease severity and lymphocyte infiltration into affected tissues, highlighting its potential as a therapeutic agent for multiple sclerosis .

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer effects of various trifluoromethyl-containing compounds, including this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.48 to 2.78 µM against MCF-7 breast cancer cells, suggesting promising anticancer properties.

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (µM)Reference
This compoundS1P1 AntagonistNot specifiedBuzard et al., 2014
APD334Lymphocyte Migration Inhibition<10Buzard et al., 2014
Related CompoundsAnticancer Activity (MCF-7)0.48 - 2.78Sengupta et al., 2015

Toxicity and Safety Profile

Toxicity studies have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies, it was found that high doses could lead to mild liver and kidney effects; however, no severe systemic health effects were observed at lower doses . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on observed effects at higher doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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